1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with an isopropyl group, a pyridin-2-yl group, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This suggests that it may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence its interaction with its targets.
Biochemical Pathways
For instance, certain derivatives of pyrrolidine have shown anticonvulsant activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
A related compound, 5-oxoproline, has been shown to be an important mediator of oxidative stress, and decreasing its concentration improves cardiac function post-myocardial infarction in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable isopropyl-substituted precursor can lead to the formation of the desired pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the pyridine or pyrrolidine rings .
Scientific Research Applications
1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with potential biological activities.
Pyrrolizine: A structurally related compound with different substituents on the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative with distinct chemical properties.
Uniqueness: 1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and pyridin-2-yl groups, along with the carboxylic acid functionality, contributes to its potential as a versatile scaffold in drug discovery .
Properties
IUPAC Name |
5-oxo-1-propan-2-yl-2-pyridin-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)15-11(16)7-9(13(17)18)12(15)10-5-3-4-6-14-10/h3-6,8-9,12H,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPGTPDRMJJFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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